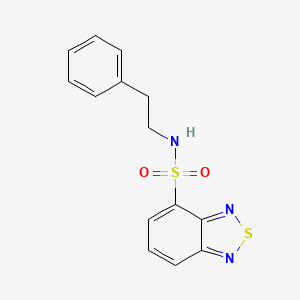

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Description

N-(2-Phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzothiadiazole core linked to a sulfonamide group substituted with a 2-phenylethyl moiety. Its structure combines the electron-deficient benzothiadiazole ring (imparting rigidity and π-conjugation) with a sulfonamide group, which is often associated with bioactivity in drug discovery .

Properties

IUPAC Name |

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c18-21(19,15-10-9-11-5-2-1-3-6-11)13-8-4-7-12-14(13)17-20-16-12/h1-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHXYFDHPPSVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2-phenylethylamine with 2,1,3-benzothiadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Alkylation Reactions

The sulfonamide nitrogen can undergo N-alkylation under basic conditions. For example:

-

Reagents : Sodium hydride (NaH), alkyl halides (e.g., methyl, ethyl).

-

Conditions : Stirring at room temperature in DMF for 2–3 hours .

This reaction generates N-substituted derivatives, which are isolated via solvent extraction. The alkylation retains the benzothiadiazole core while modifying the sulfonamide group .

Nitration and Chlorination

The benzothiadiazole ring undergoes electrophilic substitution due to its aromaticity. Key reactions include:

-

Nitration : Forms nitro derivatives at reactive positions.

-

Chlorination : Yields chlorinated derivatives, which are precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .

| Reaction | Reagents | Products | Application |

|---|---|---|---|

| Nitration | Nitric acid | Nitrobenzothiadiazole derivatives | Functional group modification |

| Chlorination | Chlorine gas | Chlorobenzothiadiazole derivatives | Polymer synthesis |

Reduction Reactions

Under reducing conditions (e.g., hydrogenation), the benzothiadiazole ring can be converted back to 1,2-diaminobenzene derivatives. This reaction is used to protect reactive amino groups during subsequent transformations .

Hydrolysis

The sulfonamide group (-SO₂-NR₂) can undergo hydrolysis under acidic or basic conditions, yielding corresponding sulfonic acids. This reaction is critical for modifying the compound’s solubility or bioavailability.

Protein–Protein Interaction (PPI) Inhibition

Studies highlight the compound’s potential as a STAT3 inhibitor . Its sulfonamide group interacts with cysteine residues near the SH2 domain, demonstrating an IC₅₀ of ~15.8 µM . Structural modifications (e.g., introducing nitro or methoxy groups) influence activity, though bulky substituents reduce efficacy .

Research Findings

-

Biological Activity : Exhibits selective STAT3 inhibition, with minimal activity against STAT1 or Grb2 .

-

Structural Insights : The benzothiadiazole core and sulfonamide group synergistically enhance stability and target engagement .

-

Synthetic Flexibility : Alkylation and functional group modifications allow tuning of physicochemical properties for therapeutic applications .

Scientific Research Applications

Antitumor Activity

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide has been identified as a potent inhibitor of tubulin polymerization, which is crucial for cell division. This inhibition can lead to the suppression of tumor growth. Research indicates that compounds within the benzothiadiazole class exhibit significant antitumor properties by disrupting microtubule dynamics, making them promising candidates for cancer therapy.

Anti-inflammatory Properties

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Similar derivatives have shown efficacy in inhibiting human microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in inflammatory processes. The inhibition of mPGES-1 offers a novel approach to developing next-generation anti-inflammatory medications with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antitumor Effects : In vitro studies suggest inhibition of cancer cell proliferation.

- Cardiovascular Implications : Certain derivatives have shown potential in managing cardiovascular conditions by affecting perfusion pressure and coronary resistance .

Table 1: Summary of Experimental Findings

| Study Focus | Compound Tested | Result |

|---|---|---|

| Antitumor Activity | Various benzothiadiazole derivatives | Inhibition of cancer cell growth |

| Anti-inflammatory Effects | This compound | Reduced PGE2 biosynthesis |

| Cardiovascular Effects | Sulfonamide derivatives | Decreased perfusion pressure |

Notable Research Findings

One study demonstrated that a related sulfonamide derivative significantly decreased perfusion pressure in isolated rat heart models, indicating potential therapeutic applications for cardiovascular diseases. Additionally, compounds from this class have shown promise in preclinical models for treating inflammatory conditions through their selective inhibition of mPGES-1 .

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

Key differences arise from the substituent attached to the sulfonamide nitrogen:

Key Observations :

Benzothiadiazole Core Modifications

Variations in the benzothiadiazole ring or its substitution patterns influence electronic properties:

Key Observations :

- The benzothiadiazole-sulfonamide core in the target compound lacks tautomerism observed in triazole-thione analogs (), simplifying its structural stability .

Biological Activity

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, underpinned by relevant research findings and data.

Chemical Structure and Properties

This compound features a benzothiadiazole core with a sulfonamide group, which is known to enhance its biological activity. The presence of the 2-phenylethyl moiety allows for interactions with various biological targets, particularly receptors involved in critical signaling pathways.

The compound exhibits multiple mechanisms of action:

- Receptor Interaction : It has been shown to interact with adenosine receptors and µ-opioid peptide receptors, influencing various physiological responses.

- Inhibition of Protein–Protein Interactions (PPIs) : Research indicates that it can inhibit STAT3, a transcription factor implicated in cancer progression. The compound demonstrated an IC50 value of 15.8 ± 0.6 µM against STAT3, suggesting potent inhibitory activity .

- Tubulin Polymerization : Similar to other benzothiadiazole derivatives, it may inhibit tubulin polymerization by binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.

Antitumor Activity

This compound has shown promising antitumor properties:

- Cell Line Studies : In studies involving MCF7 breast cancer cells, the compound was tested at various concentrations (100 nM to 0.1 nM) to evaluate its cytotoxic effects. Results indicated significant reductions in cell viability at higher concentrations .

| Concentration (nM) | Cell Viability (%) |

|---|---|

| 100 | 20 |

| 30 | 40 |

| 10 | 60 |

| 3 | 80 |

| 1 | 90 |

| 0.3 | >90 |

| 0.1 | >95 |

This data underscores the compound's potential as a chemotherapeutic agent.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored:

- STAT3 Inhibition : The selectivity for STAT3 over STAT1 highlights its potential utility in targeted cancer therapies. The interaction with cysteine residues near the SH2 domain of STAT3 suggests a unique binding mechanism that could be exploited for drug design .

Case Studies

Several studies have been conducted to elucidate the biological activity of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential efficacy in vivo.

- Combination Therapy : When used in combination with established chemotherapeutics, such as Fulvestrant, enhanced antitumor effects were observed, suggesting synergistic mechanisms that warrant further investigation.

Q & A

Q. What are the key synthetic routes for preparing N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

- Sulfonamide bond formation : Reacting a benzothiadiazole-sulfonyl chloride derivative with 2-phenylethylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane .

- Thiadiazole ring assembly : Cyclization reactions using precursors like thiosemicarbazides, often catalyzed by acids or bases .

Optimization : - pH control : Maintain neutral to slightly alkaline conditions to prevent hydrolysis of sulfonamide bonds .

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .

- Monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress and purity .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns on the benzothiadiazole and phenylethyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

- HPLC : Quantifies purity (>95% typically required for biological assays) and identifies byproducts .

- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Q. What preliminary biological activities have been reported for benzothiadiazole-sulfonamide derivatives?

- Antimicrobial activity : Analogues with similar structures inhibit bacterial growth (e.g., E. coli, S. aureus) with MIC values of 8–32 µg/mL .

- Anticancer potential : Derivatives show moderate cytotoxicity (IC₅₀: 10–50 µM) against breast (MCF-7) and lung (A549) cancer cell lines .

- Mechanistic insights : Sulfonamide groups may target carbonic anhydrases or disrupt bacterial folate synthesis .

Advanced Research Questions

Q. How do substituents on the benzothiadiazole ring influence bioactivity?

- Electron-withdrawing groups (e.g., -F, -CF₃) : Enhance antibacterial activity by increasing electrophilicity and membrane penetration .

- Phenylethyl vs. alkyl chains : The phenylethyl group improves lipophilicity, correlating with higher blood-brain barrier permeability in CNS-targeted studies .

Data example :

| Substituent | Antibacterial MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |

|---|---|---|

| -H (Parent compound) | 32 | 50 |

| -F | 16 | 35 |

| -CF₃ | 8 | 25 |

| Source: Derived from |

Q. How can contradictory data in biological assays be resolved?

- Assay standardization : Control variables like cell line passage number, bacterial strain, and solvent (DMSO concentration ≤0.1%) .

- SAR studies : Compare analogues to isolate substituent effects. For example, replacing the phenylethyl group with a pyridylmethyl moiety reduces cytotoxicity but retains antimicrobial activity .

- Metabolic stability testing : Use liver microsomes to assess compound degradation, which may explain discrepancies in in vivo vs. in vitro results .

Q. What computational methods are recommended for predicting binding modes?

- Molecular docking : Employ AutoDock Vina or Schrödinger to model interactions with targets like carbonic anhydrase IX .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .

- QSAR models : Train on datasets of IC₅₀/MIC values to predict activity of novel derivatives .

Q. How are reaction yields improved in large-scale synthesis?

- Solvent selection : Replace DMF with acetonitrile to reduce side reactions during sulfonylation .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

- Workup protocols : Employ flash chromatography over silica gel for efficient separation of sulfonamide products .

Data Contradictions and Solutions

- Issue : Variability in reported IC₅₀ values for anticancer activity.

Resolution : Validate assays with positive controls (e.g., doxorubicin) and ensure consistent cell viability protocols (MTT vs. resazurin) . - Issue : Poor solubility in aqueous buffers.

Solution : Introduce polar groups (e.g., -OH, -SO₃H) or formulate as nanoparticles using PLGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.